Dibenzyl hydrogen phosphite
Overview
Description
Dibenzyl hydrogen phosphite, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₅O₃P and its molecular weight is 262.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Aminophosphonates : It is used in the synthesis of aminophosphonates from aldimines, facilitating the removal of p-methylbenzyl groups and nitrogen substituents to yield free NH2 groups (LukszoJan, KowalikJanusz, & MastalerzPrzemyslaw, 1978).
Phosphorylation of Peptides : Dibenzyl N,N-diethylphosphoramidite, a derivative, efficiently phosphorylates protected serine derivatives and peptides, yielding high yields of O-phosphoseryl tripeptide (J. Perich & R. Johns, 1990).
Facile Access to Phosphonates : Dibenzyl (lithiomethyl)phosphonate and dibenzyl (lithiodifluoromethyl)phosphonate facilitate easy access to phosphonates with benzyl ester protecting groups, simplifying phosphonate ester deprotection through hydrogenolysis (Berkowitz, Bhuniya, & Peris, 1999).
Phosphorylation of Serine-Containing Peptides : Another study highlights its use as a highly reactive reagent for the efficient phosphorylation of serine-containing peptides (J. Perich & R. Johns, 1988).
Phosphorylation of Alcohols : Dibenzyl hydrogen phosphite is also used in a new method for phosphorylating alcohols with bromine, leading to various alkyldihydrogen phosphates in good yields (T. Mukaiyama, Hajime Kouda, & K. Kodera, 1966).
Synthesis of Aminobisphosphonate : A new synthesis method using dibenzylamine bisphosphonate was developed to create aminobisphosphonate, an important compound in this field (D. Kantoci, J. Denike, & W. Wechter, 1996).
Conversion of Alcohols into Dibenzyl Phosphorotriesters : It's used in a new and efficient procedure for converting alcohols into their dibenzyl phosphorotriesters, providing a near-quantitative method for alkyl dibenzyl phosphate preparation (J. Perich & R. Johns, 1987).
Enantioselective Rh-Catalyzed Hydrogenations : It is used in Rh-catalyzed hydrogenations with heterocombinations of pentafluorobenzyl- and methoxybenzyl-derived binaphthyl phosphites, showing high enantioselectivity (Benita Lynikaite et al., 2008).
Synthesis of Glycosyl Phosphites : It is instrumental in developing an effective route to glycosyl phosphates, sugar nucleotides, and glycosides (M. Sim, H. Kondo, & Chi‐Huey Wong, 1993).
Safety and Hazards
Dibenzyl hydrogen phosphite is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use only in a well-ventilated area . It is incompatible with strong oxidizing agents .
Future Directions
While there is limited information available on the future directions of Dibenzyl hydrogen phosphite, it continues to be used in various chemical reactions and studies . As our understanding of its properties and potential applications continues to grow, it is likely that new uses and methods of synthesis will be discovered.
Mechanism of Action
Target of Action
Dibenzyl hydrogen phosphite, also known as Dibenzyl phosphonate, is a chemical compound with the linear formula (C6H5CH2O)2P(O)H
It’s known that phosphite esters, such as this compound, are often used in organic synthesis, particularly in reactions involving nucleophilic substitution or addition .
Mode of Action
The mode of action of this compound is primarily through its reactivity as a phosphite ester. It can participate in various chemical reactions, including the monoselective ortho -C-H alkylation of N -quinolyl benzamides with primary and secondary alkyl iodides . This suggests that this compound can act as a nucleophile, attacking electrophilic carbon atoms in other organic compounds .
Biochemical Pathways
For instance, they can be used for the ring-opening reaction of epoxides such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) . DHAP is an important intermediate in several metabolic pathways, including glycolysis and gluconeogenesis .
Result of Action
The result of this compound’s action would depend on the specific reaction it’s involved in. For example, in the case of the ring-opening reaction of epoxides, the result is the formation of dihydroxyacetone phosphate . This compound is a key intermediate in several metabolic pathways, suggesting that this compound could potentially influence these pathways through its reactivity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, pH, and the presence of other reactants or catalysts. Additionally, its stability could be influenced by storage conditions. For example, it’s recommended to be stored at 2-8°C .
Biochemical Analysis
. . This article will delve into the biochemical properties, cellular effects, molecular mechanisms, and other aspects of Dibenzyl hydrogen phosphite.
Biochemical Properties
They can act as bioisosteric groups, which are substituents or functional groups that induce similar biological responses .
Cellular Effects
Phosphite compounds can have significant impacts on cellular processes .
Molecular Mechanism
Phosphite compounds can interact with various biomolecules and potentially influence gene expression .
Metabolic Pathways
Phosphite compounds can be involved in various metabolic pathways .
Transport and Distribution
Phosphite compounds can interact with various transporters and binding proteins .
Subcellular Localization
Phosphite compounds can be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
dibenzyl hydrogen phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUGVWSETOTNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871270 | |
Record name | Dibenzyl hydrogen phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
538-60-3 | |
Record name | Benzyl phosphite (C7H7O)2(HO)P | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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